4-bromo-5-chloro-1H-imidazole
Overview
Description
4-Bromo-5-chloro-1H-imidazole is a heterocyclic compound featuring both bromine and chlorine substituents on an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique structural properties .
Mechanism of Action
Target of Action
4-Bromo-5-chloro-1H-imidazole is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules Imidazole derivatives are known to interact with a variety of targets, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular metabolism to alterations in signal transduction pathways.
Pharmacokinetics
The bioavailability of the compound would depend on these properties, as well as factors such as the route of administration and the presence of any delivery systems .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method includes the bromination and chlorination of imidazole using reagents such as bromine and chlorine gas under controlled conditions . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control temperature, pressure, and reagent addition, optimizing the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-imidazole derivatives, while oxidation can produce imidazole N-oxides .
Scientific Research Applications
4-Bromo-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-1H-imidazole
- 5-Chloro-1H-imidazole
- 4,5-Dichloro-1H-imidazole
Comparison: 4-Bromo-5-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct electronic and steric properties compared to its mono-substituted counterparts . This dual substitution enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-5-chloro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHIYYYHTXGSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310092 | |
Record name | 4-bromo-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17487-98-8 | |
Record name | NSC222404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-chloro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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